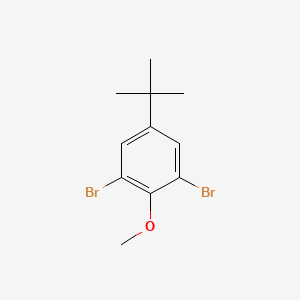
2,6-Dibromo-4-tert-butylanisole
説明
“2,6-Dibromo-4-tert-butylanisole” is an organic compound . It is also known as "4-Bromo-2,6-di-tert-butylanisole" . It appears as a yellow to orange to brown liquid or low melting solid .
Molecular Structure Analysis
The molecular formula of “2,6-Dibromo-4-tert-butylanisole” is C11H14Br2O. This means it contains 11 carbon atoms, 14 hydrogen atoms, 2 bromine atoms, and 1 oxygen atom.科学的研究の応用
Solubilized Form of Lawesson's Reagent
Foreman, Slawin, and Woollins (1999) described the reaction of 2-tert-Butylanisole with P4S10 to produce a solubilized form of Lawesson's Reagent, which was characterized by X-ray crystallography. This derivative shows improved yields in thionation reactions compared to Lawesson's Reagent, particularly at room temperature (Foreman, Slawin, & Woollins, 1999).
Catalysis in tert-Butylation
Shimada (1976) investigated the tert-butylation of aromatic hydrocarbons using a catalyst composed of AlCl3 and tert-butylanisole. This method demonstrated high substrate selectivity without isomerization or transalkylation, contributing to the field of organic synthesis (Shimada, 1976).
Synthesis of Anti-Inflammatory Compounds
Isomura et al. (1984) synthesized 2,6-di-tert-butylphenols with azoles, showing significant anti-arthritic activity in animal models. These compounds, particularly one derivative, displayed promising potential as anti-arthritic agents, indicating therapeutic applications in pharmacology (Isomura et al., 1984).
Environmental and Human Exposure Studies
Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, including compounds like 2,6-di-tert-butyl-4-methylphenol. This research provides insights into the environmental impact and potential health risks associated with these compounds (Liu & Mabury, 2020).
Electrochemical Oxidation Studies
Zabik et al. (2016) studied the electrochemical oxidation of tert-butylated phenols, including 2,6-di-tert-butyl-4-methylphenol, in an aprotic environment. Their research highlighted the influence of steric hindrance and phenoxyl radical stability in the electrochemical oxidation process, which is relevant for understanding the chemical properties of these compounds (Zabik, Virca, McCormick, & Martic-Milne, 2016).
Synthesis of Monocyclic Diketopiperazine Derivatives
Dawidowski and Turło (2013) synthesized a series of 2,6-diketopiperazine derivatives using a multicomponent Ugi reaction, which showed anticonvulsant activity in animal models. This study contributes to medicinal chemistry, particularly in the development of novel pharmaceutical compounds (Dawidowski & Turło, 2013).
Safety and Hazards
特性
IUPAC Name |
1,3-dibromo-5-tert-butyl-2-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Br2O/c1-11(2,3)7-5-8(12)10(14-4)9(13)6-7/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDZXVHYIQLWLIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-tert-butylanisole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




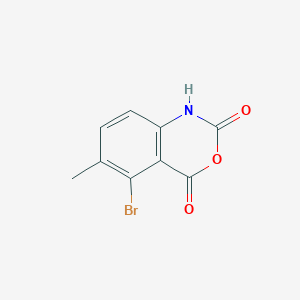
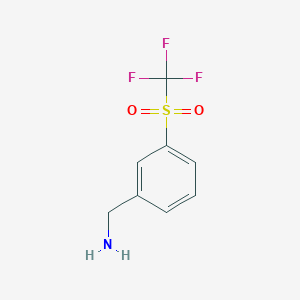


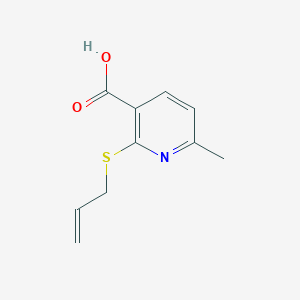
![(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpyrrolidine-3-carboxylic acid](/img/structure/B3039705.png)

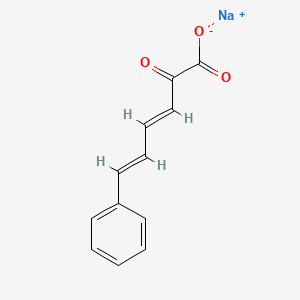
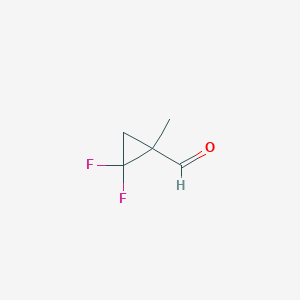
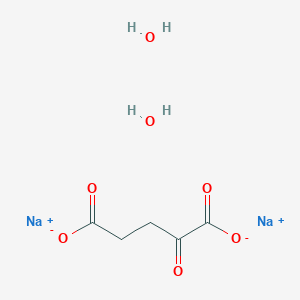
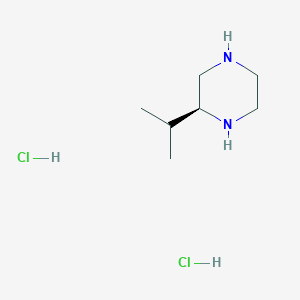
![9,9-Dimethyl-1-oxa-2-azaspiro[4.5]dec-2-en-7-one oxime](/img/structure/B3039715.png)
![4-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3039716.png)